2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
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Description
2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid, or 2-E1OH-3aEI-7C, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the isoindoline family of compounds, which are known for their interesting properties and potential applications.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Structure of Esterification Products of 6-aryl-1,2,3,6,7,7a-hexahydro-3а,6-epoxyisoindole-7-carboxylic Acids : This research discusses the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids and their esterification, revealing unexpected cleavage products of the 3a,6-oxo bridge. X-ray structural analysis confirmed the structure of these products (Nadirova et al., 2019).
Synthesis, Crystal Structures, and Photoluminescence Properties of Two 2D Coordination Polymer Compounds with Drug Ligand Enoxacin : This paper details the synthesis and analysis of two-dimensional coordination polymers using a ligand related to 2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid, highlighting their structural and photoluminescence properties (Yu et al., 2006).
Reactions and Mechanisms
Ring-chain Tautomerism in the Products of the Reaction Between 5-substituted Furfurylamines and Anhydrides of α,β-unsaturated Carboxylic Acids : This study explores the reaction mechanism involving 5-substituted furfurylamines, leading to the formation of compounds including 1-oxo-2,3,7,7a-hexahydro-1H-3a,6-epoxyisoindoles, with insights on the tautomerism and equilibrium in these reactions (Zubkov et al., 2016).
Aromatization of IMDAF Adducts in Aqueous Alkaline Media : This research presents a method for the aromatization of 3a,6-epoxyisoindoles to isoindoline-4-carboxylic acids, providing a unique approach for the synthesis of these compounds, and insights into the practical aspects and efficiency of the process (Zubkov et al., 2012).
Biochemical and Pharmacological Studies
- Ethyl Pyruvate and Ethyl Lactate Down-regulate the Production of Pro-inflammatory Cytokines and Modulate Expression of Immune Receptors : This study explores the effects of esters of alpha-oxo-carbonic acids, like ethyl pyruvate, on inflammatory immune responses, providing insights into potential biochemical and pharmacological applications (Hollenbach et al., 2008).
properties
IUPAC Name |
3-ethyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-12-5-11-4-3-6(16-11)7(10(14)15)8(11)9(12)13/h3-4,6-8H,2,5H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHCRRSFJZJEPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC23C=CC(O2)C(C3C1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389959 |
Source
|
Record name | 2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
CAS RN |
163035-51-6 |
Source
|
Record name | 2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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